![molecular formula C8H4ClN3 B1407901 2-Cloro-4-etinil-7H-pirrolo[2,3-d]pirimidina CAS No. 1147014-54-7](/img/structure/B1407901.png)

2-Cloro-4-etinil-7H-pirrolo[2,3-d]pirimidina

Descripción general

Descripción

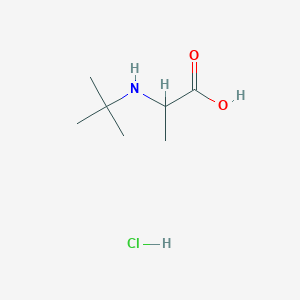

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is a versatile chemical compound with diverse properties .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours .Molecular Structure Analysis

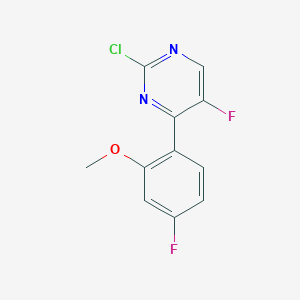

The molecular structure of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents .Aplicaciones Científicas De Investigación

Química Medicinal: Inhibidores de Quinasas

Este compuesto sirve como andamiaje para desarrollar potentes inhibidores de quinasas. Estos son candidatos prometedores para la terapia del cáncer y tratamientos innovadores para trastornos inflamatorios de la piel como la dermatitis atópica .

Intermediario Farmacéutico

Se utiliza en la síntesis de inhibidores de quinasas que se utilizan en el tratamiento de enfermedades .

Inhibidores de JAK

El compuesto se utiliza para preparar inhibidores de JAK como Tofacitinib y Ruxolitinib, que son medicamentos utilizados en diversos tratamientos .

Agentes Anticancerígenos

Existe investigación que involucra el diseño y la síntesis de derivados de pirrolo[2,3-d]pirimidina para posibles aplicaciones anticancerígenas .

Métodos de Síntesis Mejorados

Se han realizado estudios para mejorar los métodos de síntesis de este compuesto, lo cual es crucial para su aplicación en el desarrollo de fármacos .

Mecanismo De Acción

Target of Action

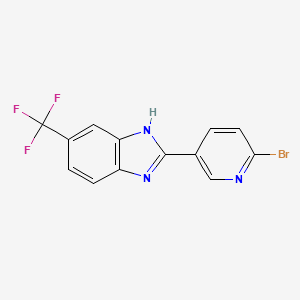

The primary targets of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) and tyrosine kinases . These enzymes play crucial roles in signal transduction pathways, which are involved in cell division, death, and tumor formation processes .

Mode of Action

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets by inhibiting their activity . This interference disrupts the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell . The compound can also inhibit the activity of tyrosine kinases .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this pathway may lead to a variety of diseases affecting the immune system .

Result of Action

The inhibition of JAKs and tyrosine kinases by 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can lead to a disruption in the JAK-STAT signaling pathway . This disruption can affect cell division and death, potentially leading to a variety of diseases affecting the immune system . The compound’s inhibition of tyrosine kinases can also impact various cellular processes .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factorsIt’s also important to note that the compound’s reactivity can involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Análisis Bioquímico

Biochemical Properties

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as a scaffold for developing kinase inhibitors. This compound interacts with enzymes such as Janus kinases (JAKs), which are involved in the JAK-STAT signaling pathway. By inhibiting the activity of JAKs, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can interfere with the signal transduction processes that regulate cell division, apoptosis, and immune responses . Additionally, it has been shown to bind to other proteins and biomolecules, further influencing various biochemical pathways.

Cellular Effects

The effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine on cellular processes are profound. It has been observed to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . This compound affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and disrupted cellular metabolism . In various cell types, including cancer cells, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine has demonstrated the ability to modulate key cellular functions, making it a promising candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as JAKs, inhibiting their activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses. Additionally, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can interact with other biomolecules, such as DNA and RNA, further influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine have been studied over various time periods. This compound exhibits stability under normal temperature and humidity conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth and modulate immune responses without causing significant toxicity . At higher doses, it may induce adverse effects, such as irritation of the respiratory mucosa, eyes, and skin . Understanding the dosage-dependent effects of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is essential for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . These metabolic pathways influence the compound’s stability, bioavailability, and overall efficacy in biochemical applications.

Transport and Distribution

Within cells and tissues, 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, influencing its activity and function. Proper understanding of the transport and distribution mechanisms of this compound is crucial for developing effective therapeutic strategies.

Subcellular Localization

The subcellular localization of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c1-2-6-5-3-4-10-7(5)12-8(9)11-6/h1,3-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTPPKQFMIGOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CNC2=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.